molecular formula C5H9NO3 B2562450 2-Ethyl-4-hydroxy-1,2-oxazolidin-3-one CAS No. 2167958-30-5

2-Ethyl-4-hydroxy-1,2-oxazolidin-3-one

Cat. No.: B2562450
CAS No.: 2167958-30-5
M. Wt: 131.131
InChI Key: PRXLBOCRWDFGNF-UHFFFAOYSA-N
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Description

2-Ethyl-4-hydroxy-1,2-oxazolidin-3-one is a chemical compound based on the oxazolidinone heterocyclic core, a structure of significant interest in medicinal and organic chemistry . Oxazolidinones are well-known for their diverse biological activities and utility in organic synthesis. For instance, they are established as a key class of synthetic antibacterial agents, with derivatives like linezolid and tedizolid inhibiting bacterial protein synthesis . Beyond antimicrobial applications, research indicates that various oxazolidinone derivatives exhibit promising pharmacological properties, including anticancer activity. Some derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells, potentially through mechanisms involving caspase activation . Other studies suggest that certain oxazolidinediones can act as peroxisome proliferator-activated receptor-gamma (PPARγ) agonists, a target relevant in metabolic disease and oncology research . Furthermore, chiral oxazolidinones serve as powerful auxiliaries in asymmetric synthesis, such as directing stereoselective aldol and Diels-Alder reactions . The specific 2-ethyl-4-hydroxy substitution pattern on the oxazolidin-3-one ring may influence its physicochemical properties, biological interactions, and applicability as a building block or synthetic intermediate. Researchers can utilize this compound to explore new therapeutic candidates or develop novel synthetic methodologies. This product is intended for research and manufacturing purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-ethyl-4-hydroxy-1,2-oxazolidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-2-6-5(8)4(7)3-9-6/h4,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXLBOCRWDFGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-hydroxy-1,2-oxazolidin-3-one can be achieved through various synthetic routes. One common method involves the reaction of 1,2-amino alcohols with carbonyl compounds under acidic or basic conditions. This reaction typically proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazolidinone ring .

Industrial Production Methods

In industrial settings, the production of oxazolidinones often involves the use of high-throughput methods such as continuous flow synthesis. This approach allows for the efficient and scalable production of the compound, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-hydroxy-1,2-oxazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, amines, and carbonyl compounds, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of 2-Ethyl-4-hydroxy-1,2-oxazolidin-3-one and related compounds:

Compound Name Substituents Molecular Weight Key Features References
This compound 2-ethyl, 4-hydroxy ~144.13 (calculated) Polar due to hydroxyl group; ethyl group may enhance lipophilicity. N/A
Cycloserine (4R)-4-amino-1,2-oxazolidin-3-one 4-amino 102.09 High polarity (2 H-bond donors, 3 acceptors); antibiotic activity.
Clomazone (2-(2-chlorobenzyl)-4,4-dimethyl-1,2-oxazolidin-3-one) 2-chlorobenzyl, 4,4-dimethyl 239.70 Lipophilic (chlorobenzyl, methyl groups); used as herbicide; low soil mobility.
4-Amino-2-(2-hydroxyethyl)-1,2-oxazolidin-3-one 4-amino, 2-hydroxyethyl 146.14 High H-bond capacity (2 donors, 4 acceptors); potential solubility in polar solvents.
2-Oxazolidinone (parent compound) None (unsubstituted) 87.08 Minimal steric hindrance; baseline for comparing substituent effects.
Key Observations:
  • Polarity: The hydroxyl and amino groups in this compound and cycloserine enhance water solubility compared to clomazone, which is more lipophilic due to aromatic and alkyl substituents .
  • Hydrogen Bonding: The hydroxyl group in the target compound may facilitate interactions similar to cycloserine’s amino group, though with weaker basicity .

Electronic and Reactivity Profiles

  • Cycloserine vs. 2-Oxazolidinone: Cycloserine’s amino group increases electron density on the ring, enhancing reactivity in nucleophilic reactions compared to the parent compound .
  • Clomazone: Electron-withdrawing chlorobenzyl group stabilizes the oxazolidinone ring, reducing hydrolysis rates in soil .
  • Target Compound: The ethyl group may sterically hinder reactions at position 2, while the hydroxyl group at position 4 could participate in keto-enol tautomerism, influencing stability .

Q & A

Q. Table 1. Solvent Effects on Synthesis Yield

SolventBoiling Point (°C)Polarity IndexYield (%)
Ethanol785.272
Methanol656.668
Acetone565.158
Data adapted from synthesis protocols in .

Q. Table 2. Key Spectroscopic Benchmarks

TechniqueFunctional GroupSignal Range
¹H NMR-CH₂CH₃δ 1.2–1.5
FTIRC=O~1750 cm⁻¹
X-rayHydrogen bonds2.8–3.2 Å
References: .

Critical Analysis and Theoretical Alignment

  • Data Interpretation : Ensure statistical rigor (e.g., p < 0.05, confidence intervals) and address outliers via Grubbs’ test .
  • Theoretical Frameworks : Link mechanistic hypotheses to existing theories (e.g., frontier molecular orbital theory for cycloadditions) .

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